Bafilomycin A1 is a macrolide antibiotic derived from the bacterium Streptomyces griseus [, ]. It is classified as a vacuolar-type H+-ATPase (V-ATPase) inhibitor [, , , , , , , ]. Due to its highly specific inhibitory action on V-ATPases, bafilomycin A1 has become an invaluable tool in various scientific research fields, particularly in cell biology, biochemistry, and immunology. It allows researchers to manipulate cellular processes that depend on pH regulation and vesicular trafficking.
Several total syntheses of bafilomycin A1 have been reported in the literature []. These strategies often showcase the use of established methods for polyketide synthesis. One such approach involves a convergent coupling of complex fragments via a zinc-mediated acetylide addition reaction, followed by the stereoselective reduction of the resulting enyne moiety. This reduction is achieved through a sequence involving a ruthenium-catalyzed trans-hydrosilylation and subsequent protodesilylation. This method highlights the implementation of novel methodologies such as diastereoselective, magnesium-mediated nitrile oxide cycloadditions, diastereoselective aldehyde addition reactions of zinc-enealkynilides, and alkyne semireduction [].
Bafilomycin A1 functions as a specific and potent inhibitor of V-ATPases, a family of ATP-driven proton pumps found in various intracellular organelles like lysosomes, endosomes, and secretory vesicles [, , , , , , , ]. These pumps play a crucial role in maintaining the acidic pH within these organelles, which is essential for various cellular processes such as protein degradation, receptor recycling, and neurotransmitter uptake. By binding to a specific subunit of the V-ATPase complex, bafilomycin A1 prevents the translocation of protons across the membrane [, ]. This, in turn, disrupts the pH gradient across the organelle membrane, leading to a cascade of downstream effects depending on the cell type and experimental conditions.
Bafilomycin A1 is widely employed in autophagy research to investigate the different stages of autophagy and its role in various cellular processes [, , , , , , ]. By inhibiting autophagosome-lysosome fusion and preventing lysosomal acidification, bafilomycin A1 causes the accumulation of autophagosomes and blocks the degradation of autophagic cargo [, , ]. This blockage allows researchers to:
Bafilomycin A1 is used to investigate the role of V-ATPases in regulating cytoplasmic pH (pHi) in various cell types [, , , , , ]. By inhibiting V-ATPase activity, researchers can assess the contribution of these proton pumps to:
Bafilomycin A1 is frequently employed in virology to study the entry and replication mechanisms of various viruses that utilize the endocytic pathway for infection [, ]. Its ability to inhibit endosomal acidification has been instrumental in:
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9